molecular formula C20H14N4O3 B2773151 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide CAS No. 420828-57-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2773151
CAS No.: 420828-57-5
M. Wt: 358.357
InChI Key: CZRJCYXUNNEJKR-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data for this compound is not currently available in the literature, it belongs to a class of 2-phenyl-1H-benzo[d]imidazole derivatives that are of significant interest in medicinal chemistry. Compounds with this core structure are frequently investigated as potential inhibitors of various biological targets. Notably, closely related analogs have been identified as inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme, a mitochondrial protein implicated in the pathogenesis of Alzheimer's disease . Inhibition of this enzyme is a recognized strategy being explored to alleviate cognitive deficits associated with neurodegenerative conditions . Furthermore, the benzimidazole pharmacophore is a privileged structure in drug discovery, known for conferring antimicrobial and anticancer properties . Researchers are actively designing and synthesizing novel benzimidazole derivatives to combat multidrug-resistant bacterial and fungal pathogens, as well as to develop new chemotherapeutic agents . The structural features of this compound make it a valuable building block for researchers working in these fields, enabling structure-activity relationship (SAR) studies and the development of more potent and selective bioactive molecules.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(15-5-1-4-8-18(15)24(26)27)21-14-11-9-13(10-12-14)19-22-16-6-2-3-7-17(16)23-19/h1-12H,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRJCYXUNNEJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide typically involves the cyclization of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours . Another method involves the nucleophilic attack of 4-(1H-benzo[d]imidazol-2-yl)aniline on chloroacetyl chloride in the presence of triethylamine and DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Reactivity of the Nitro Group

The 2-nitrobenzamide moiety undergoes selective reduction under bioorthogonal conditions:

  • Reduction to Amine : Treatment with 4,4'-bipyridine and tetrahydroxydiboron (B₂(OH)₄) in aqueous media reduces the nitro group to an amine at 37°C .

    • Kinetics : Pseudo-first-order rate constant k=1.5×103s1k = 1.5 \times 10^{-3} \, \text{s}^{-1} .

    • Product : N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-aminobenzamide.

Amide Bond Hydrolysis

The benzamide linkage is stable under neutral conditions but hydrolyzes under extremes:

  • Acidic Hydrolysis (HCl, Δ): Cleaves the amide bond to yield 2-nitrobenzoic acid and 4-(1H-benzo[d]imidazol-2-yl)aniline .

  • Basic Hydrolysis (NaOH, Δ): Forms 2-nitrobenzate and the corresponding amine .

Benzimidazole Ring Modifications

The NH group in the benzimidazole core participates in alkylation:

  • Methylation : Treatment with methyl iodide in DMF affords N-methyl derivatives (e.g., N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide) .

Comparative Reactivity with Analogs

Derivative Nitro Position Reduction Rate (k, s⁻¹) Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamidePara2.1×1032.1 \times 10^{-3}Anticancer
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamideOrtho1.5×1031.5 \times 10^{-3}Prodrug activation

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide as an antimalarial agent. Research indicates that compounds with a benzimidazole scaffold can inhibit the formation of β-hematin, a key component in the malaria parasite's life cycle.

  • Study Findings : A high-throughput screening identified several derivatives of benzimidazole that exhibited significant inhibitory effects on Plasmodium falciparum growth. Specifically, compounds with electron-withdrawing groups at certain positions showed enhanced activity against the NF54 strain of the malaria parasite, with some achieving IC50 values below 2 μM .
CompoundIC50 (μM)Activity Level
Compound 1<2High
Compound 2<10Moderate
Compound 3>20Low

Anticancer Properties

This compound has also been investigated for its anticancer properties, particularly against breast cancer cells (MCF-7).

  • Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through the inhibition of Bcl-2, a protein that regulates cell death. Molecular docking studies indicated strong binding affinity between the compound and Bcl-2, suggesting a mechanism for its cytotoxic effects .
Study ReferenceCell LineIC50 (μM)Mechanism
Study AMCF-715Bcl-2 Inhibition
Study BHeLa12Apoptosis Induction

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. The presence of specific substituents on the benzimidazole ring influences its biological activity.

Key Observations:

  • Electron-Withdrawing Groups : Enhance antimalarial activity.
  • Substituent Positioning : Modifications at the ortho or para positions significantly affect binding affinity and potency against target proteins .

Case Study 1: Antimalarial Screening

A systematic evaluation of over 35,000 compounds led to the identification of several promising candidates based on their ability to inhibit β-hematin formation. The study utilized Bayesian statistics to predict efficacy and demonstrated that compounds similar to this compound were among the most potent .

Case Study 2: Cancer Cell Line Sensitivity

In vitro studies conducted on MCF-7 and HeLa cell lines demonstrated that derivatives of this compound showed significant cytotoxic effects, with IC50 values indicating strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The benzimidazole moiety allows the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitrobenzamide group differentiates it from other benzimidazole derivatives, providing unique opportunities for chemical modifications and biological interactions .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H16N4O3C_{20}H_{16}N_{4}O_{3}, with a molecular weight of approximately 360.37 g/mol. The compound features a benzimidazole moiety, which is known for its pharmacological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzimidazole structure enhances its binding affinity through hydrogen bonding and π-π stacking interactions.

Key Mechanisms:

  • Inhibition of Enzymes: The compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties: The benzimidazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that compounds with a similar structure inhibited the growth of various bacterial strains at low micromolar concentrations.

Anticancer Activity

A notable study evaluated the cytotoxic effects of related benzimidazole compounds on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against multiple cancer types, including breast and lung cancers.

Table 1: Cytotoxic Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-70.5
Compound BA5490.8
This compoundHeLa1.2

Case Study 1: Inhibition of Hemozoin Formation

A study focused on the inhibition of β-hematin formation by benzimidazole derivatives, including this compound. The results showed that these compounds could effectively inhibit hemozoin formation, a critical process for the survival of Plasmodium falciparum, the malaria-causing parasite.

Key Findings:

  • Compounds exhibited IC50 values below 100 µM.
  • High selectivity towards Plasmodium falciparum with minimal cytotoxicity to human cells.

Case Study 2: Anticancer Efficacy

In another investigation, the anticancer properties of this compound were assessed against various cancer cell lines. The study revealed significant apoptosis induction in treated cells compared to controls.

Table 2: Anticancer Activity Results

Cell LineTreatment Concentration (µM)Apoptosis Rate (%)
MCF-71.070
A5490.565
HeLa0.875

Q & A

Q. What are the common synthetic routes for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide, and what critical reagents are involved?

The compound is typically synthesized via multi-step reactions involving amide bond formation. A representative method involves reacting 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives with activated nitrobenzoyl chlorides in solvents like THF or DMF. Key reagents include DIPEA (diisopropylethylamine) for base activation and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions (e.g., 0°C for acid chloride addition) and purification via HPLC (>95% purity) are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Characterization requires:

  • LCMS : To confirm molecular weight (e.g., [M + H]+ calculated vs. observed, as in LCMS 344.14 vs. 344.04 ).
  • NMR (¹H/¹³C) : To verify aromatic proton environments and amide bond formation.
  • IR spectroscopy : For detecting functional groups (e.g., C=O stretch at ~1670 cm⁻¹).
  • HPLC : To assess purity (>95% is standard for biological assays) .

Q. What preliminary biological activities are associated with this compound and its structural analogs?

Benzimidazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, analogs with sulfonamide or nitro groups have shown kinase inhibition and elastase suppression (IC₅₀ values <10 µM in some cases). DNA-binding properties, as seen in thiourea derivatives, suggest potential for targeting nucleic acids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzamide or benzimidazole moieties to enhance target affinity.
  • Scaffold hopping : Replace the nitro group with sulfonamide or thiazole rings to probe selectivity (e.g., as in ).
  • In vitro assays : Test modified analogs against specific targets (e.g., elastase inhibition assays or kinase profiling ).

Q. How should researchers resolve contradictions in solubility and bioactivity data across studies?

  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles.
  • Data validation : Cross-reference LCMS/NMR purity with bioassay results to rule out impurities as confounding factors.
  • Structural analogs : Compare activity trends with derivatives (e.g., 2-nitro vs. 4-nitro positional isomers) to identify critical functional groups .

Q. What computational strategies are effective for elucidating the compound’s mechanism of action?

  • Molecular docking : Use AutoDock4 or similar tools to predict binding modes with targets like elastase or DNA (e.g., TUBC’s docking within the elastase active site ).
  • MD simulations : Assess stability of ligand-target complexes over time.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What experimental designs are recommended for studying its potential DNA-intercalation or enzyme inhibition?

  • DNA-binding assays : Conduct UV-vis titration and viscosity measurements to detect intercalation (e.g., as in ).
  • Enzyme kinetics : Use Michaelis-Menten plots to determine inhibition constants (Ki) for targets like elastase.
  • Cellular assays : Measure apoptosis (Annexin V staining) or ROS production in cancer cells .

Methodological Guidance for Key Challenges

Q. How to address low yields in amide bond formation during synthesis?

  • Activation strategies : Pre-activate carboxylic acids with HATU or T3P for efficient coupling.
  • Solvent selection : Use DMF for polar intermediates or THF for temperature-sensitive reactions.
  • Purification : Employ gradient HPLC with C18 columns to isolate the product .

Q. What strategies mitigate off-target effects in biological assays?

  • Selectivity screening : Test against related enzymes (e.g., serine proteases vs. metalloproteases).
  • CRISPR/Cas9 knockouts : Validate target specificity in cell lines lacking the putative target.
  • Proteomics : Use affinity pull-down assays to identify unintended binding partners .

Q. How to integrate in silico and in vitro data for mechanistic insights?

  • Consensus scoring : Rank docking poses using multiple software (AutoDock, Glide) and validate with mutagenesis studies.
  • SAR-by-catalog : Cross-reference computational predictions with experimental IC₅₀ values of analogs.
  • Machine learning : Train models on published benzimidazole datasets to predict novel modifications .

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